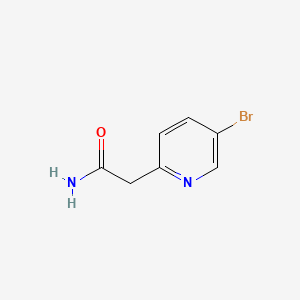

2-(5-Bromopyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUIFMMXLSUUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726296 | |

| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335055-45-2 | |

| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)acetamide typically involves the reaction of 2-bromopyridine with chloroacetamide under specific conditions. One common method includes:

Reaction with Chloroacetamide:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Oxidation: Can lead to the formation of pyridine N-oxides.

Reduction: May result in the formation of amines or alcohols.

Coupling: Produces biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of agrochemicals and dyes, owing to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical properties of 2-(5-Bromopyridin-2-yl)acetamide with its structural analogs:

Key Observations :

- Steric Effects : The pivaloyl derivative (Entry 2) exhibits a significantly lower melting point (42–44°C) compared to the parent compound, likely due to increased steric hindrance from the bulky 2,2-dimethylpropanamide group .

Antimicrobial and Antifungal Activity

- This compound Derivatives : The compound YLT205 , a derivative with a benzo[d]thiazol-2-ylthio group, induces apoptosis in colorectal cancer cells (IC₅₀ < 10 µM) via mitochondrial pathways .

- N-(Thiazol-2-yl)acetamide Analogs : Compounds such as 49 and 50 (from ) exhibit potent antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to the thiazole ring’s electron-deficient nature enhancing membrane penetration .

Enzyme Inhibition

- MAO-B and AChE Inhibitors: Triazole-benzothiazole acetamide hybrids (e.g., N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide) show dual inhibition of MAO-B (IC₅₀ = 0.12 µM) and BChE (IC₅₀ = 1.4 µM), outperforming simpler bromopyridinyl acetamides in neurodegenerative disease models .

Receptor Agonism

- FPR2 Agonists: Pyridazinone-based acetamides (Entry 3 in Table) activate formyl peptide receptor 2 (FPR2) in human neutrophils, inducing calcium mobilization (EC₅₀ = 50 nM) . This activity is absent in this compound, highlighting the critical role of the pyridazinone core.

Biological Activity

2-(5-Bromopyridin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the pyridine ring, which influences its biological properties. The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound includes:

- Anticancer Activity : The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including cholangiocarcinoma and bladder cancer .

- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly affecting serine proteases, which play crucial roles in physiological processes such as blood coagulation and inflammation .

- Antimicrobial Properties : Studies indicate that it may possess antibacterial and antimicrobial properties, making it a candidate for further exploration in the treatment of infections .

The mechanisms through which this compound exerts its biological effects include:

- FGFR Inhibition : By binding to FGFRs, the compound inhibits downstream signaling pathways that promote cell proliferation and survival in tumor cells .

- Proteolytic Enzyme Modulation : It influences the activity of serine proteases, thereby affecting processes like fibrinolysis and complement activation, which are critical for maintaining homeostasis and responding to injury .

1. Anticancer Efficacy

A study evaluated the efficacy of this compound in preclinical models of cancer. The results demonstrated:

| Study Parameter | Result |

|---|---|

| Tumor Response Rate | 36% overall response rate in treated models |

| Complete Response | 2.8% of subjects showed complete tumor regression |

| Partial Response | 33% exhibited significant tumor shrinkage |

These findings suggest that the compound may be effective in managing certain types of malignancies by targeting FGFR pathways .

2. Enzyme Inhibition Studies

Research into the enzyme inhibitory properties of this compound revealed:

| Enzyme Target | Activity Level |

|---|---|

| Serine Proteases | Significant inhibition observed |

| Bradykinin Production | Reduced levels following treatment |

This indicates its potential utility in conditions where modulation of proteolytic activity is beneficial, such as in thrombotic disorders or inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

- Oncology : As a targeted therapy for cancers associated with FGFR dysregulation.

- Infectious Diseases : As a novel antimicrobial agent due to its antibacterial properties.

- Inflammatory Conditions : For its ability to modulate serine protease activity.

Q & A

Q. What are the standard methods for determining the crystal structure of 2-(5-Bromopyridin-2-yl)acetamide?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). For example, the compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å, and angles α = 82.127°, β = 86.897°, γ = 85.932° . Data collection employs a Bruker SMART APEXII CCD diffractometer with graphite-monochromated radiation (Mo-Kα, λ = 0.71073 Å). Refinement using SHELXL (part of the SHELX suite) achieves residuals R = 0.031 and wR = 0.081, with multi-scan absorption correction (e.g., SADABS) .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

Synthesis often involves nucleophilic substitution or condensation reactions. For instance, bromination of 2-aminopyridine derivatives followed by acetylation. Post-synthesis, purity is validated via:

Q. What are the key challenges in characterizing brominated pyridine derivatives like this compound?

Challenges include:

- Isomer discrimination : Differentiating between 5-bromo and 3-bromo isomers via NOESY NMR or X-ray crystallography.

- Hygroscopicity : Proper storage (dry, inert atmosphere) to prevent degradation.

- Crystallization issues : Optimizing solvent systems (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar acetamide derivatives?

Contradictions (e.g., misassignment of hydroxyl or bromine positions) require cross-validation:

- Multi-technique analysis : Combine ¹H/¹³C NMR, HRMS, and IR to confirm functional groups.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- X-ray refinement : Use SHELXL to resolve ambiguities in electron density maps, as demonstrated in studies correcting misassigned isomers .

Q. What strategies optimize the synthetic yield of this compound for scale-up studies?

Key variables include:

- Catalyst selection : Palladium catalysts for efficient bromine coupling.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Stepwise heating (60–80°C) minimizes side reactions.

- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity .

Q. How can molecular docking studies guide the design of this compound derivatives for bioactivity screening?

- Target selection : Use Protein Data Bank (PDB) structures (e.g., SARS-CoV-2 enzymes) for docking simulations.

- Software tools : AutoDock Vina or Schrödinger Suite to predict binding affinities.

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance interactions with hydrophobic pockets.

- Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values) to refine computational models .

Q. What crystallographic parameters indicate potential polymorphism in this compound?

Polymorphism is inferred from:

- Unit cell variations : Differences in a, b, c axes or angles across crystallization batches.

- Packing motifs : Hydrogen-bonding networks (e.g., N-H···O=C interactions) that alter lattice stability.

- Thermal analysis : DSC/TGA to identify phase transitions. SHELXL refinement can detect subtle structural deviations .

Q. How do researchers address discrepancies between computational and experimental vibrational spectra for this compound?

- Frequency scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated IR spectra.

- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations.

- Anharmonic corrections : Use VPT2 theory to improve agreement for modes like N-H stretching (~3300 cm⁻¹) .

Methodological Notes

- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Synthesis : Monitor reactions in real-time via TLC or inline FTIR to intercept intermediates.

- Data validation : Cross-check CIF files using checkCIF/PLATON to ensure crystallographic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.